Cyclobutyl cyclopropylacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61716-01-6 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
cyclobutyl 2-cyclopropylacetate |
InChI |
InChI=1S/C9H14O2/c10-9(6-7-4-5-7)11-8-2-1-3-8/h7-8H,1-6H2 |
InChI Key |
WZJYZJDMRDBRMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC(=O)CC2CC2 |
Origin of Product |
United States |
Historical Context of Cyclopropyl and Cyclobutyl Acylates in Organic Chemistry Research
The study of cyclopropyl (B3062369) and cyclobutyl derivatives has a rich history in organic chemistry, driven by a fundamental interest in the effects of ring strain on chemical reactivity and molecular properties.
The chemistry of cyclopropane (B1198618) derivatives has been an intensively developing field. beilstein-journals.org Early research into cyclopropyl compounds was characterized by their unusual stability compared to other strained rings and their electronic character, which exhibits properties similar to a carbon-carbon double bond. stackexchange.com This "unsaturated" character allows the cyclopropyl group to participate in conjugation, influencing the reactivity of adjacent functional groups. stackexchange.com The synthesis of cyclopropyl acetates became more accessible through methods like the Baeyer-Villiger oxidation of methyl cyclopropyl ketones, which allowed for the preparation of a wide variety of substituted cyclopropanols after hydrolysis. pitt.edu Kinetic studies on the hydrolysis of cyclopropyl acetate (B1210297) indicated no ring-opening in the transition state, suggesting the ring's stability under certain basic conditions. researchgate.net However, the high degree of ring strain makes cyclopropanes susceptible to ring-opening reactions under acidic, thermal, or electrophilic conditions, a feature that has been extensively exploited in synthesis. pitt.educaltech.edu
The cyclobutyl group, with its four-membered ring, also exhibits significant ring strain, making it more reactive and prone to ring-opening reactions compared to larger cycloalkanes. fiveable.mebaranlab.org Historically, the interconversion of cyclobutyl, cyclopropylcarbinyl, and allylcarbinyl derivatives in carbonium ion reactions was a major area of investigation. researchgate.netcaltech.edu These studies led to the proposal of non-classical "bicyclobutonium" ion intermediates to explain the observed product distributions and unusually high solvolytic reactivities. researchgate.net The development of photochemical [2+2] cycloaddition reactions provided a powerful and direct method for synthesizing cyclobutane (B1203170) rings, a technique that dates back to the late 19th and early 20th centuries with the photodimerization of olefins. acs.org The inherent strain in the cyclobutane ring makes it a useful synthetic intermediate, as the release of this strain can be a driving force for subsequent chemical transformations. baranlab.org
Significance in Contemporary Organic Synthesis and Methodology Development
Advanced Esterification Approaches
The final key step in synthesizing this compound is the formation of the ester bond between a cyclopropanecarboxylic acid derivative and a cyclobutanol derivative. Modern approaches prioritize catalytic efficiency, mild reaction conditions, and stereochemical control.
The direct condensation of a carboxylic acid and an alcohol, known as Fischer esterification, remains a fundamental method. Traditionally, this reaction requires strong acid catalysts and often harsh conditions. Contemporary modifications have introduced milder and more efficient catalytic systems. Lewis acid catalysts, such as hafnium(IV) and zirconium(IV) salts, have been shown to effectively catalyze the direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols. wikipedia.org For the synthesis of this compound, this would involve the reaction of cyclopropanecarboxylic acid with cyclobutanol.
Other catalytic systems have been developed to avoid acidic conditions altogether. Boron trifluoride etherate and certain organotin complexes can serve as effective catalysts for esterification under acid-free conditions. jove.com For base-catalyzed approaches, hydrotalcite clays (B1170129) have been investigated. A non-activated Mg-Al 3:1 hydrotalcite has proven to be a suitable basic catalyst for esterification reactions and other cyclization processes. researchgate.net
| Catalyst Type | Example Catalyst(s) | Reaction | Reference |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Fischer Esterification | jove.com |
| Lewis Acid | Hafnium(IV), Zirconium(IV) salts | Direct Ester Condensation | wikipedia.org |
| Acid-Free | Boron Trifluoride Etherate | Modified Esterification | jove.com |
| Solid Base | Mg-Al 3:1 Hydrotalcite | Base-Catalyzed Esterification | researchgate.net |
Achieving stereoselectivity is crucial when synthesizing chiral analogues. Biocatalysis has emerged as a powerful tool for creating stereochemically defined esters. For instance, a dehaloperoxidase enzyme from Amphitrite ornata has been engineered to catalyze the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate, producing cyclopropanol esters with high diastereomeric and enantiomeric ratios (up to 99.5:0.5). nih.gov This highlights the potential of enzymatic methods to create chiral cyclopropyl esters that could be used as precursors.
Chemical methods for stereoselective synthesis often involve the reaction of a chiral substrate with a suitable reagent, followed by separation. A general route to synthesize E and Z isomers of indol-3-yl cyclopropyl esters involves the reaction of vinyl indole (B1671886) with ethyl diazoacetate. The resulting E and Z stereoisomers of the cyclopropane esters can then be separated chromatographically. tandfonline.com Such strategies are applicable to a wide range of substituted cyclopropyl esters, which can subsequently be transesterified or hydrolyzed and re-esterified to produce various analogues.
Cyclobutyl Ring Formation Strategies
The construction of the cyclobutane ring is a cornerstone of synthesizing the target molecule's alcohol component (cyclobutanol) or related cyclobutyl precursors. Methodologies range from classic cycloadditions to elegant ring expansion and contraction reactions.
The [2+2] cycloaddition of olefins is one of the most common and direct methods for forming cyclobutane rings. acs.orgresearchgate.net Photochemical [2+2] cycloadditions, in particular, are frequently used, often involving the excitation of one of the olefin partners to a triplet state using a sensitizer (B1316253) like acetone (B3395972) or benzophenone. acs.orgbaranlab.org
More recent advancements include photoredox-catalyzed methods. A deboronative radical addition-polar cyclization cascade has been developed to synthesize structurally diverse cyclobutanes. nih.gov This reaction proceeds under mild conditions and demonstrates excellent functional group tolerance, starting from readily available alkylboronic esters and haloalkyl alkenes. nih.gov Radical cyclizations provide another avenue; for example, intramolecular tandem radical cyclizations of acylsilanes can produce spiro products containing a cyclobutane ring. researchgate.net
Ring expansion reactions provide an indirect but powerful route to cyclobutane systems, often driven by the release of ring strain from a smaller ring. rsc.org A notable example is the semipinacol-type rearrangement of trisubstituted cyclopropanols, which can be acid-catalyzed to form 2,3-disubstituted cyclobutanones with high stereoselectivity. organic-chemistry.org Similarly, the reaction of alkylidenecyclopropane acylsilanes in the presence of a Lewis acid can trigger a Prins-type addition followed by a ring expansion to yield bicyclic systems containing a cyclobutane ring. nih.gov
Conversely, ring contraction from larger, more easily accessible rings offers a strategic alternative. The direct conversion of pyrrolidines (five-membered rings) to cyclobutanes has been achieved via nitrogen extrusion from a 1,1-diazene intermediate. ntu.ac.ukacs.org This method can proceed with high stereospecificity, suggesting the formation of a 1,4-biradical that rapidly cyclizes to form the C-C bond of the cyclobutane ring. acs.org
| Strategy | Reaction Type | Key Features | Reference(s) |
| Cyclization | [2+2] Photocycloaddition | Uses UV light; often requires sensitizers. | acs.orgbaranlab.org |
| Photoredox Catalysis | Radical addition-polar cyclization cascade; mild conditions. | nih.gov | |
| Ring Expansion | Semipinacol Rearrangement | Acid-catalyzed rearrangement of cyclopropanols to cyclobutanones. | organic-chemistry.orgchemistrysteps.com |
| Prins-Type/Ring Expansion | Lewis acid-mediated reaction of alkylidenecyclopropanes. | nih.gov | |
| Ring Contraction | Pyrrolidine Contraction | Nitrogen extrusion from a 1,1-diazene intermediate. | ntu.ac.ukacs.org |
Cyclopropyl Ring Construction Techniques
The cyclopropyl moiety of this compound originates from cyclopropanecarboxylic acid or its derivatives. The construction of this three-membered ring is well-established, with several reliable methods available.
The Simmons-Smith reaction, which involves the use of a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting alkenes to cyclopropanes stereospecifically. rsc.org Another widely used strategy is the transition-metal-catalyzed decomposition of diazo compounds, such as ethyl diazoacetate, in the presence of an alkene. tandfonline.comrsc.org This approach is highly versatile for creating substituted cyclopropane esters. tandfonline.com
Intramolecular cyclization is also a common route. For example, the parent cyclopropanecarboxylic acid can be prepared from the base-induced cyclization of 4-chlorobutyronitrile (B21389) to give cyclopropanecarbonitrile, which is then hydrolyzed. wikipedia.orgcutm.ac.in Michael-Initiated Ring-Closure (MIRC) reactions represent another powerful class of cyclopropanation. rsc.org A prominent example is the Corey-Chaykovsky reaction, where a sulfur ylide acts as the nucleophile in a conjugate addition to an electrophilic alkene, followed by intramolecular ring closure to form the cyclopropane ring. rsc.org
| Method | Reagents | Mechanism | Key Feature | Reference(s) |
| Simmons-Smith Reaction | Diiodomethane (CH₂I₂), Zn(Cu) | Carbenoid addition to alkene | Stereospecific | rsc.org |
| Diazo Compound Decomposition | Ethyl Diazoacetate, Metal Catalyst (e.g., Rh, Cu) | Metal carbene addition to alkene | Versatile for substituted cyclopropanes | nih.govtandfonline.comrsc.org |
| Intramolecular Cyclization | 1-bromo-3-cyanopropane, Base (e.g., NaOH) | S_N2 ring closure | Forms cyclopropane core from acyclic precursor | cutm.ac.in |
| MIRC Reaction (e.g., Corey-Chaykovsky) | Sulfur Ylide, α,β-Unsaturated Carbonyl | Conjugate addition followed by cyclization | Forms cyclopropane adjacent to an electron-withdrawing group | rsc.org |
Pyrazoline-Mediated Routes to Cyclopropyl Acetates
An alternative to direct carbene transfer is the formation of a cyclopropane ring via a pyrazoline intermediate. This two-step process, often referred to as the Kishner cyclopropane synthesis, begins with a 1,3-dipolar cycloaddition between a diazoalkane and an α,β-unsaturated ester (an alkene). wikipedia.orgsci-hub.se This reaction forms a five-membered heterocyclic compound called a pyrazoline. wikipedia.orgresearchgate.net
The pyrazoline intermediate is then subjected to decomposition, typically through thermal or photochemical means, to extrude a molecule of nitrogen gas (N₂). wikipedia.org This denitrogenation step generates the cyclopropane ring. The thermal decomposition is often catalyzed by potassium hydroxide (B78521) (KOH) and platinum. wikipedia.org The mechanism of pyrazoline decomposition has been studied extensively and is thought to proceed through a diradical species, although this remains a subject of some debate. wikipedia.org This route provides a valuable method for synthesizing cyclopropanes from α,β-unsaturated carbonyl compounds and hydrazines or diazo compounds. sci-hub.seacs.org
The synthesis of pyrazolines can be achieved through various methods, including the reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives, often in the presence of a catalyst. sci-hub.seacs.org These methods can be optimized for high yields and, in some cases, enantioselectivity through the use of chiral catalysts. sci-hub.semdpi.com
Interconversion Reactions of Small Ring Systems Relevant to this compound
The synthesis and manipulation of molecules containing small rings like cyclobutane and cyclopropane are complicated by their tendency to undergo rearrangement reactions. These transformations are often driven by the release of ring strain and proceed through cationic intermediates. Understanding these rearrangements is critical for designing synthetic routes that either avoid or strategically utilize them.
Cyclopropylcarbinyl-Cyclobutyl-Allylcarbinyl Rearrangements
A classic and extensively studied series of interconversions involves the cyclopropylcarbinyl, cyclobutyl, and allylcarbinyl (or homoallyl) systems. researchgate.netacs.org When derivatives of cyclobutane or cyclopropane-methanol (cyclopropylcarbinol) are subjected to conditions that generate a carbocation (e.g., solvolysis), they often form a complex mixture of products containing all three structural motifs. researchgate.netnih.govresearchgate.net This phenomenon was first reported by J.D. Roberts in 1951, who observed that the solvolysis of cyclobutyl and cyclopropylcarbinyl derivatives yielded the same mixture of alcohols, suggesting they proceed through a common intermediate. researchgate.netacs.org
These rearrangements occur via a set of rapidly equilibrating nonclassical carbocations. researchgate.netnih.gov The exceptionally fast rate of these reactions is attributed to the involvement of σ-bridged cationic intermediates. researchgate.net The distribution of the final products—cyclopropylcarbinyl, cyclobutyl, or homoallyl derivatives—depends on the reaction conditions and the substitution pattern on the ring, which influences the relative stability of the various cationic intermediates. researchgate.netescholarship.org While these rearrangements can complicate syntheses by producing mixtures, they have also been harnessed in elegant total syntheses of complex natural products. researchgate.netescholarship.org
Transformations Involving Bicyclobutonium Ion Intermediates
At the heart of the cyclopropylcarbinyl-cyclobutyl rearrangement lies a set of nonclassical carbocations, most notably the cyclopropylcarbinyl (CC) cation and the bicyclobutonium (BB) ion. nih.govchemrxiv.org These two structures are closely related, equilibrating species with the formula [C₄H₇]⁺. nih.gov The bicyclobutonium ion is a σ-bridged, nonclassical ion that has fascinated chemists for decades. nih.govresearchgate.net
The formation of these nonclassical ions from precursors like bicyclo[1.1.0]butanes allows for the study of their reactivity. nih.govsemanticscholar.org The capture of these cationic intermediates by a nucleophile can lead to various products, including cyclopropanes and cyclobutanes. semanticscholar.org Recent research has demonstrated that the outcome of these reactions can be controlled and even predicted by making subtle changes to the substituents on the carbocation precursor. nih.govchemrxiv.org For example, the nature and position of substituent groups (e.g., alkyl vs. aryl) can direct the reaction to selectively form either cyclopropane or cyclobutane products. semanticscholar.orgchemrxiv.org Computational models have become invaluable in rationalizing these outcomes by examining the structure and charge distribution within the nonclassical carbocation intermediates. nih.govchemrxiv.org This ability to "tame" the reactivity of the notoriously unpredictable CC-BB ion system opens new avenues for the controlled synthesis of small ring-containing molecules. nih.govsemanticscholar.org
Biocatalytic Approaches in the Synthesis of Cycloalkyl-Containing Esters
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of complex organic molecules, including cycloalkyl-containing esters. acs.orgmdpi.com Enzymes offer unparalleled selectivity (chemo-, regio-, and stereo-) under mild reaction conditions, reducing the need for harsh reagents and protecting groups. acs.orgdovepress.com
Lipases are a class of enzymes broadly used for the synthesis of esters via esterification or transesterification. acs.orgmdpi.com For example, immobilized lipases such as Lipozyme® 435 have been used for the solvent-free synthesis of branched esters, which can serve as biolubricants. mdpi.com While the biocatalytic esterification of branched acids can sometimes be challenging, optimization of reaction conditions (temperature, substrate ratios, and enzyme concentration) can lead to high conversion rates. mdpi.com The synthesis of the antiviral agent lobucavir, a cyclobutyl guanine (B1146940) nucleoside analog, has utilized lipase (B570770) from Pseudomonas cepacia for a key regioselective acylation step. acs.org
Enzymatic Routes for Chiral Cycloalkyl Scaffolds
The construction of chiral centers is a critical challenge in modern drug discovery. dovepress.com Biocatalysis provides exceptional tools for the asymmetric synthesis of chiral building blocks, including those with cycloalkyl motifs. rochester.edumdpi.com Engineered enzymes, developed through techniques like directed evolution, have greatly expanded the substrate scope and efficiency of biocatalytic reactions. acs.orgdovepress.com
A chemoenzymatic strategy has been developed for the stereoselective synthesis of cyclopropyl ketones, which are versatile precursors for a variety of enantiopure cyclopropane scaffolds. rochester.edu This method uses an engineered biocatalyst with a broad substrate scope to perform the key cyclopropanation with high stereoselectivity. rochester.edu The resulting chiral cyclopropyl ketones can then be chemically diversified into other valuable motifs like α-cyclopropylamines and α-cyclopropyl fluorides. rochester.edu
For the synthesis of chiral amines, enzymes such as transaminases are increasingly employed. dovepress.comgoogle.com Engineered transaminases can catalyze the conversion of a ketone to a chiral amine with high enantiomeric excess. mdpi.comgoogle.com For example, specific transaminases can produce either the (R)- or (S)-enantiomer of 5-methylpyrrolidin-2-one (B85660) from a precursor with excellent selectivity (>99% ee). mdpi.com Similarly, alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are widely used for the asymmetric reduction of ketones to chiral secondary alcohols, a key transformation in the synthesis of many pharmaceuticals. acs.org These enzymatic methods provide scalable and environmentally friendly routes to chiral cycloalkyl-containing intermediates essential for the synthesis of complex molecules like this compound and its analogues. acs.orggoogle.com
Table 2: Selected Enzymes for Chiral Cycloalkyl Scaffold Synthesis
| Enzyme Class | Transformation | Example Application | Reference(s) |
|---|---|---|---|
| Lipase | Kinetic resolution, Regioselective acylation | Synthesis of an intermediate for Lobucavir (cyclobutyl analog). | acs.org |
| Transaminase (ATA) | Asymmetric synthesis of chiral amines from ketones | Synthesis of chiral lactams and amino acids. | mdpi.comgoogle.com |
| Alcohol Dehydrogenase (ADH/KRED) | Asymmetric reduction of ketones to chiral alcohols | Production of chiral alcohol intermediates for numerous APIs. | acs.org |
Chemoenzymatic Strategies
The convergence of enzymatic catalysis with traditional organic synthesis, known as a chemoenzymatic approach, offers a powerful and green alternative for the production of esters like this compound. These methods leverage the high selectivity of enzymes, particularly lipases, to achieve specific chemical transformations under mild reaction conditions. While direct chemoenzymatic synthesis of this compound is not extensively documented in dedicated studies, analogous enzymatic reactions provide a strong basis for outlining potential synthetic strategies. These strategies primarily revolve around two key lipase-catalyzed processes: kinetic resolution and direct esterification or transesterification.
Lipases (EC 3.1.1.3) are hydrolases that, in their natural role, catalyze the hydrolysis of ester bonds. scielo.brmdpi.com However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to favor the synthesis of esters through esterification, acidolysis, alcoholysis, and transesterification. scielo.brmdpi.com This versatility makes them ideal biocatalysts for organic synthesis.
One plausible chemoenzymatic route to enantiomerically enriched this compound is through the kinetic resolution of a racemic mixture of the ester. In this process, a lipase would selectively hydrolyze one enantiomer of the ester at a faster rate, leaving the unreacted ester enriched in the other enantiomer. For instance, lipases from Pseudomonas cepacia and Candida rugosa have been successfully employed in the kinetic resolution of various esters. researchgate.netmdpi.com
Alternatively, the synthesis can be approached through the kinetic resolution of a precursor, such as racemic cyclobutanol. This involves an enantioselective acylation reaction where the lipase preferentially acylates one enantiomer of the alcohol with cyclopropylacetic acid or an activated derivative (e.g., a vinyl or ethyl ester). Lipases like Candida antarctica lipase B (CAL-B) are well-known for their efficiency in such resolutions. nih.gov
A third strategy is the direct esterification of cyclobutanol with cyclopropylacetic acid. This reaction would be catalyzed by a lipase in an organic solvent to shift the equilibrium towards ester formation. The choice of lipase, solvent, temperature, and water activity are crucial parameters for optimizing the reaction yield and selectivity. mdpi.com
The following table summarizes findings from research on analogous lipase-catalyzed reactions, providing insights into potential conditions and outcomes for the synthesis of this compound and its analogues.
Table 1: Research Findings on Analogous Lipase-Catalyzed Esterifications and Resolutions
| Enzyme | Substrates | Reaction Type | Solvent | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Pseudomonas fluorescens Lipase (LAK) | Racemic 1-aryl-3-chloropropan-1-ols, vinyl acetate | Enantioselective acylation | n-Hexane | Production of enantiopure (S)-1-aryl-3-chloropropan-1-ols (99% ee, 34-42% yield). | researchgate.net |
| Candida rugosa Lipase (CRL) | Enantiomerically enriched 1-aryl-3-chloropropyl esters | Enantioselective hydrolysis | Phosphate buffer (pH 8) | Production of enantiopure (R)-1-aryl-3-chloropropan-1-ols (97-99% ee, 18-24% yield). | researchgate.net |
| Candida antarctica Lipase B (CAL-B) | (±)-2,3,4,9-tetrahydro-1H-carbazol-3-ol | Acylation | Not specified | Efficiently catalyzed the resolution with high stereocontrol. | nih.gov |
| Pseudomonas cepacia Lipase (Lipase PS) | Ester precursor of (S)-ivabradine | Resolution by hydrolysis | Water | Reaction proceeded under mild conditions at room temperature, yielding the desired alcohol in good enantiomeric ratio (96:4 e.r.). | mdpi.com |
These examples demonstrate the feasibility of using lipases to achieve high enantioselectivity in reactions involving secondary alcohols and various acyl donors. By applying these principles, chemoenzymatic methods can be developed for the efficient and sustainable synthesis of specific enantiomers of this compound and related compounds.
Elucidation of Reaction Mechanisms and Mechanistic Pathways
Mechanistic Studies of Ester Formation
The formation of cyclobutyl cyclopropylacetate from cyclobutanol (B46151) and cyclopropanecarboxylic acid is a classic example of Fischer esterification. This acid-catalyzed esterification proceeds through a series of equilibrium steps. masterorganicchemistry.comchemistrysteps.com
The Fischer esterification mechanism involves the formation of a key tetrahedral intermediate. organic-chemistry.orgchemistrytalk.org The reaction is initiated by the protonation of the carbonyl oxygen of cyclopropanecarboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemistrysteps.com
The alcohol, cyclobutanol, then acts as a nucleophile, attacking the activated carbonyl carbon. This nucleophilic addition leads to the formation of a tetrahedral intermediate. organic-chemistry.org A proton transfer then occurs from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yield the final ester, this compound. masterorganicchemistry.comchemistrytalk.org
The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid. The transition state for this step involves the partial formation of the new carbon-oxygen bond and the localization of positive charge.
Table 1: Key Intermediates and Transition States in the Fischer Esterification of Cyclobutanol and Cyclopropanecarboxylic Acid
| Step | Description | Key Species |
| 1 | Protonation of Carbonyl | Protonated Cyclopropanecarboxylic Acid |
| 2 | Nucleophilic Attack | Tetrahedral Intermediate |
| 3 | Proton Transfer | Protonated Tetrahedral Intermediate |
| 4 | Elimination of Water | Protonated Ester |
| 5 | Deprotonation | This compound |
Acid catalysis is crucial for the Fischer esterification to proceed at a reasonable rate. The catalyst, typically a strong acid like sulfuric acid or tosic acid, serves two primary roles. masterorganicchemistry.comchemistrytalk.org Firstly, it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol. chemistrysteps.com
Secondly, the acid catalyst facilitates the departure of the hydroxyl group as water, a much better leaving group. Without the catalyst, the hydroxyl group would have to leave as a hydroxide (B78521) ion, which is a poor leaving group. The entire process is a series of equilibria, and the reaction can be driven to completion by using an excess of one of the reactants (usually the alcohol) or by removing the water as it is formed. masterorganicchemistry.comlibretexts.org Lewis acids can also be employed as catalysts and are believed to function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack.
Small Ring Rearrangement Mechanisms
The cyclobutyl and cyclopropyl (B3062369) moieties in this compound are prone to rearrangements, particularly under conditions that generate carbocations or free radicals. This is due to the inherent ring strain in these small ring systems.
The solvolysis of cyclobutyl and cyclopropylcarbinyl derivatives often leads to a mixture of rearranged products due to the formation of non-classical carbocations. researchgate.net For instance, the solvolysis of cyclobutyl tosylate in aqueous trifluoroethanol yields a mixture of cyclobutanol, cyclopropylcarbinol, and homoallylic alcohol. This is explained by the intermediacy of the bicyclobutonium ion, a non-classical carbocation where the positive charge is delocalized over three centers. researchgate.net
Similarly, the cyclopropylcarbinyl cation is known to undergo rapid rearrangement to the cyclobutyl and homoallyl cations. nih.govnih.gov This interconversion proceeds through the bicyclobutonium ion as a minimum intermediate. researchgate.net Therefore, any reaction involving this compound that proceeds through a carbocationic intermediate on the cyclobutyl ring could potentially lead to ring-opening or rearrangement to cyclopropylcarbinyl or homoallylic products. researchgate.netrsc.org
Table 2: Representative Carbocation Rearrangements in Cycloalkyl Systems
| Starting System | Intermediate Cation(s) | Major Rearrangement Product(s) |
| Cyclobutyl | Bicyclobutonium, Cyclopropylcarbinyl | Cyclopropylcarbinyl, Homoallyl derivatives |
| Cyclopropylcarbinyl | Bicyclobutonium, Cyclobutyl | Cyclobutyl, Homoallyl derivatives |
Data is based on general observations of solvolysis reactions of corresponding tosylates and halides. researchgate.netacs.org
The cyclopropylcarbinyl radical is known to undergo a very rapid ring-opening reaction to form the homoallyl radical. rsc.orgwikipedia.org This rearrangement is driven by the relief of ring strain in the three-membered ring and is an enthalpically favorable process. stackexchange.com The rate constant for this ring-opening is on the order of 108 s-1 at room temperature, making it a useful "radical clock" in mechanistic studies. wikipedia.orgresearchgate.net
Consequently, if a radical were to be generated on the carbon adjacent to the cyclopropyl ring in this compound, a rapid ring-opening to a homoallylic radical would be expected. rsc.orgrsc.org This could be initiated, for example, by radical abstractors in the presence of a suitable initiator.
Electrophilic and Nucleophilic Pathways in Cycloalkyl Derivatives
The reactivity of the cycloalkyl rings in this compound towards electrophiles and nucleophiles is influenced by their ring strain and hybridization.
Cycloalkanes themselves are generally unreactive towards electrophiles. However, if a double bond is present, as in cyclobutene (B1205218), electrophilic addition can occur. firsthope.co.in For saturated cycloalkanes, reactions with electrophiles are rare and typically require superacidic conditions.
Nucleophilic substitution reactions on cyclobutyl and cyclopropyl derivatives are well-documented. acs.org These reactions can proceed through either SN1 or SN2 mechanisms, depending on the substrate, nucleophile, leaving group, and solvent. wikipedia.orglibretexts.org In the context of this compound, a nucleophile could attack the carbonyl carbon of the ester group, leading to hydrolysis or transesterification. Alternatively, under appropriate conditions with a good leaving group on one of the rings, direct nucleophilic substitution on the ring could occur, though this is less common for the ester itself.
Table 3: General Reactivity of Cycloalkyl Systems
| Reaction Type | Substrate Example | General Outcome |
| Electrophilic Addition | Cyclobutene | Addition across the double bond |
| Nucleophilic Substitution (SN2) | Cyclobutyl Bromide | Inversion of configuration |
| Nucleophilic Substitution (SN1) | tert-Cyclobutyl derivative | Racemization via carbocation |
This table provides generalized examples of reactivity for cycloalkyl systems.
Pericyclic Reaction Mechanisms in Cycloalkane Synthesis
Pericyclic reactions represent a class of concerted chemical reactions that proceed through a single, cyclic transition state. wikipedia.orgbyjus.com These reactions are distinct from ionic or free-radical processes as they are largely unaffected by solvent changes or the presence of catalysts, and they exhibit high stereospecificity. msu.edulibretexts.org The outcome of pericyclic reactions is governed by the principles of orbital symmetry conservation, famously articulated in the Woodward-Hoffmann rules. libretexts.orgpitt.edu These reactions are categorized based on the changes in sigma (σ) and pi (π) bonds and include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. byjus.commsu.edu In the context of synthesizing cycloalkanes, particularly the strained cyclobutane (B1203170) and cyclopropane (B1198618) rings found in structures like this compound, pericyclic reactions offer powerful and stereocontrolled methodologies.
The favorability of a pericyclic reaction under thermal or photochemical conditions is determined by the number of electrons involved in the cyclic transition state. msu.edulibretexts.org According to the theory of aromatic transition states, a reaction is thermally favorable if its transition state is aromatic. libretexts.orgacs.org This occurs in Hückel topology transition states with (4n + 2) electrons and Möbius topology transition states with 4n electrons. libretexts.org
Cycloaddition Reactions in Cyclobutane Synthesis
Among the most powerful methods for constructing four-membered rings is the [2+2] cycloaddition, a reaction where two alkene components combine to form a cyclobutane ring. nih.gov This process involves the conversion of two π bonds into two new σ bonds. msu.edu
Photochemical [2+2] Cycloaddition: Thermally, [2+2] cycloadditions are generally symmetry-forbidden and proceed through stepwise, non-stereospecific mechanisms. libretexts.orgnih.gov However, the photochemical [2+2] cycloaddition is symmetry-allowed and provides a versatile and frequently used method for synthesizing cyclobutane derivatives. nih.govacs.orgresearchgate.net The reaction is initiated by the excitation of one of the alkene partners to its excited state (singlet or triplet), which then reacts with a ground-state alkene. acs.orgresearchgate.net
Intramolecular [2+2] photocycloadditions are particularly valuable as they often proceed with high regio- and stereocontrol. mdpi.com For instance, the irradiation of a cyclic vinylogous ester with 254 nm UV light leads to a clean transformation into a highly strained, cyclobutane-fused diketone with high stereoselectivity. mdpi.com The resulting strained cyclobutane can then serve as a precursor for further transformations, such as ring expansions. mdpi.com
Recent advancements have expanded the scope of [2+2] cycloadditions. Visible light-catalyzed electron transfer strategies, for example, provide a powerful method for the cycloaddition of electron-rich and electron-deficient olefinic substrates under mild conditions. nih.gov
Thermal [2+2] Cycloaddition: While less common, thermal [2+2] cycloadditions can be achieved, particularly with activated substrates such as fluorinated alkenes or allenes. organicreactions.orgru.nl The dimerization of tetrafluoroethylene to form octafluorocyclobutane is a notable industrial example. organicreactions.org Research has shown that reactions between sulfonyl allenes and vinyl ethers, promoted by high pressure (hyperbaric conditions), can effectively produce cyclobutane derivatives. ru.nl These reactions likely proceed through a dipolar mechanism rather than a diradical one. ru.nl
| Reaction Type | Reactants | Conditions | Key Features |
| Photochemical [2+2] Cycloaddition | Two alkenes | UV or visible light | Symmetry-allowed; often high regio- and stereoselectivity; versatile for complex structures. nih.govacs.orgmdpi.com |
| Thermal [2+2] Cycloaddition | Activated alkenes (e.g., fluoroalkenes, allenes) | Heat, High Pressure | Symmetry-forbidden for simple alkenes; proceeds with activated substrates, often via stepwise mechanisms. organicreactions.orgru.nl |
Sigmatropic Rearrangements in Cycloalkane Synthesis and Rearrangement
Sigmatropic rearrangements are concerted intramolecular reactions where a σ-bond migrates across a conjugated π-electron system. libretexts.org They are classified by an order [i,j], which denotes the migration of a σ-bond from position i to position j. The Cope and Claisen rearrangements, both beilstein-journals.orgbeilstein-journals.org-sigmatropic shifts, are among the most synthetically useful examples. libretexts.orgmasterorganicchemistry.com
The Cope Rearrangement: The Cope rearrangement involves the beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.org While the parent reaction is degenerate (the product is identical to the reactant), substitution can drive the equilibrium toward a more stable isomer. masterorganicchemistry.comwikipedia.org A key application in cycloalkane chemistry is the rearrangement of cis-divinylcyclopropanes. The relief of the significant ring strain in the three-membered ring provides a strong thermodynamic driving force for the rearrangement, which leads to the formation of a cycloheptadiene ring. nih.gov This strategy has been employed in the synthesis of natural products. nih.gov The transition state for the Cope rearrangement typically adopts a chair-like geometry to minimize steric interactions. wikipedia.org
organicreactions.orgbeilstein-journals.org-Sigmatropic Rearrangements: These rearrangements are also valuable in synthesizing functionalized cyclopropanes. For example, the organicreactions.orgbeilstein-journals.org-sigmatropic rearrangement of phosphinites derived from secondary cyclopropenylcarbinols leads to the efficient formation of (alkylidenecyclopropyl)diphenylphosphine oxides. beilstein-journals.org This process occurs rapidly and under mild conditions. beilstein-journals.org
Radical-Mediated Rearrangements: While not pericyclic in the strictest sense, the rearrangement of cyclopropylmethyl radicals is an extremely rapid, well-studied process that is mechanistically relevant. stackexchange.comwikipedia.org The cyclopropylmethyl radical undergoes a rapid ring-opening to the homoallylic radical to relieve ring strain. wikipedia.orgresearchgate.net This reaction is so fast (rate constant of 8.6 × 10⁷ s⁻¹ at 298 K) that it is often used as a "radical clock" to determine the rates of other radical reactions. wikipedia.org The presence of rearranged products in a reaction involving a cyclopropylmethyl moiety is strong evidence for the intermediacy of a radical species. researchgate.net
| Rearrangement Type | Description | Key Application in Cycloalkane Chemistry |
| Cope Rearrangement beilstein-journals.orgbeilstein-journals.org | A beilstein-journals.orgbeilstein-journals.org-sigmatropic shift of a 1,5-diene system. wikipedia.org | Rearrangement of divinylcyclopropanes to cycloheptadienes, driven by strain relief. nih.gov |
| Claisen Rearrangement beilstein-journals.orgbeilstein-journals.org | A beilstein-journals.orgbeilstein-journals.org-sigmatropic shift of an allyl vinyl ether, forming a γ,δ-unsaturated carbonyl compound. differencebetween.comresearchgate.net | A heteroatom variant of the Cope rearrangement, useful for introducing functionality. researchgate.netnih.gov |
| organicreactions.orgbeilstein-journals.org-Sigmatropic Rearrangement | Migration of a σ-bond in an allylic system containing a heteroatom with a lone pair. libretexts.org | Synthesis of functionalized alkylidenecyclopropanes from cyclopropenylcarbinol derivatives. beilstein-journals.orgbeilstein-journals.org |
| Cyclopropylmethyl Radical Ring Opening | Rapid unimolecular rearrangement of a cyclopropylmethyl radical to a homoallylic radical. wikipedia.org | Used as a mechanistic probe (radical clock) to detect radical intermediates. researchgate.net |
Advanced Spectroscopic Characterization Methodologies and Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. In Cyclobutyl cyclopropylacetate, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the cyclobutyl and cyclopropyl (B3062369) rings, as well as those on the acetate (B1210297) moiety. The protons on the carbon attached to the oxygen of the ester (the cyclobutyl methine proton) would appear at a characteristically downfield chemical shift, typically in the range of 3.5-4.5 ppm, due to the deshielding effect of the electronegative oxygen atom. ucalgary.ca Protons on the carbons adjacent to the carbonyl group (alpha-protons) are also deshielded and typically resonate between 2.0 and 2.5 ppm. ucalgary.calibretexts.org
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is highly deshielded and would be expected to appear in the 160-180 ppm region. ucalgary.calibretexts.org The carbon atom of the cyclobutyl ring bonded to the oxygen atom would also be shifted downfield, typically appearing in the 50-90 ppm range. libretexts.org
To establish connectivity between atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.org For this compound, COSY would reveal correlations between the protons within the cyclobutyl ring system and within the cyclopropyl ring system, helping to confirm their structures.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is attached, allowing for the unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying the connectivity across the ester linkage, for example, by showing a correlation between the protons on the cyclobutyl ring and the carbonyl carbon of the cyclopropylacetate group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl Carbon (C=O) | - | 170-175 |
| Cyclobutyl CH-O | 4.5-5.0 | 70-80 |
| Cyclobutyl CH₂ | 1.8-2.4 | 25-35 |
| Cyclobutyl CH₂ (adjacent to CH-O) | 1.6-2.2 | 20-30 |
| Cyclopropyl CH | 0.8-1.2 | 10-20 |
| Cyclopropyl CH₂ | 0.4-0.8 | 5-15 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary in the actual spectrum.
NMR spectroscopy, particularly through the use of techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of atoms, which is crucial for determining the stereochemistry of a molecule. For this compound, NOESY could be used to determine the relative orientation of the substituents on the cyclobutyl and cyclopropyl rings. Cross-peaks in a NOESY spectrum indicate that protons are close in space, even if they are not directly bonded, allowing for the assignment of stereoisomers.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly effective for identifying the presence of specific functional groups.
The IR spectrum of an ester is characterized by several strong absorptions. For this compound, the most prominent feature would be the C=O stretching vibration, which is expected to appear in the region of 1735-1750 cm⁻¹. ucalgary.ca The presence of the strained cyclobutyl and cyclopropyl rings may slightly shift this frequency.
Additionally, esters exhibit two distinct C-O stretching vibrations. ucalgary.caspectroscopyonline.com One corresponds to the C-O bond between the carbonyl carbon and the oxygen atom, and the other to the C-O bond between the oxygen atom and the alkyl group (the cyclobutyl ring). These bands typically appear in the 1000-1300 cm⁻¹ region and are often strong and broad. ucalgary.caspectroscopyonline.com The spectrum would also show C-H stretching vibrations for the sp³ hybridized carbons of the cyclobutyl and cyclopropyl rings just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the C-C bonds within the rings, often produce stronger signals in Raman than in IR spectroscopy, aiding in the characterization of the cyclic structures.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (sp³) | 2850-3000 | Medium to Strong |
| C=O stretch (ester) | 1735-1750 | Strong |
| C-O stretch | 1000-1300 | Strong |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods are used to investigate the ground state electronic properties of molecules like cyclobutyl cyclopropylacetate. By calculating the electron density, various properties can be derived.
Key ground state properties that can be determined using DFT include:
Optimized Geometry: The lowest energy three-dimensional arrangement of atoms.
Electronic Energy: The total energy of the molecule in its electronic ground state.
Dipole Moment: A measure of the polarity of the molecule.
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: The following data is illustrative and represents the type of results obtained from DFT calculations.)
| Property | Value |
| Electronic Energy (Hartree) | -538.721 |
| Dipole Moment (Debye) | 2.15 |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | 1.23 |
| HOMO-LUMO Gap (eV) | 8.12 |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate results, though often at a greater computational expense than DFT. For a molecule like this compound, high-accuracy ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed to refine the understanding of its electronic structure and energetics. These methods are particularly useful for benchmarking the results from less computationally demanding methods like DFT and for studying systems where electron correlation effects are significant.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape and dynamic behavior of a molecule like this compound. mdpi.com
Exploration of Conformational Landscapes
The flexibility of the cyclobutyl and cyclopropyl (B3062369) rings, as well as the ester linkage, allows this compound to adopt various conformations. MD simulations can explore this conformational space by simulating the molecule's movements over a period of time, allowing for the identification of stable and metastable conformers. nih.gov Analysis of the simulation trajectory can reveal the relative populations of different conformers and the energy barriers between them. nih.gov
Table 2: Hypothetical Major Conformers of this compound from MD Simulations (Note: The following data is illustrative and represents the type of results obtained from MD simulations.)
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) |
| A | 0.0 | 178.5° |
| B | 1.2 | -65.3° |
| C | 1.8 | 70.1° |
Computational Mechanistic Elucidation
Computational chemistry is a valuable tool for elucidating reaction mechanisms at a molecular level. scielo.br For reactions involving this compound, such as its hydrolysis or reactions at the ester group, computational methods can be used to map out the potential energy surface of the reaction. This involves locating the transition state structures that connect reactants to products and calculating the activation energies for different possible pathways. scielo.br
By combining quantum chemical calculations to determine the energies of reactants, products, and transition states with techniques to model the reaction path, a detailed understanding of the reaction mechanism can be achieved. This can help in predicting the most likely reaction pathway and understanding the factors that control the reaction's selectivity and rate.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
A transition state (TS) search is a computational procedure to locate the geometry of the highest energy point along a reaction pathway, known as a saddle point on the potential energy surface. reddit.comscm.com This state represents the energetic barrier that must be overcome for a reaction to proceed. Methods like the synchronous transit-guided quasi-Newton (STQN) method or dimer method are commonly used to find these transition states. arxiv.orgresearchgate.net For any proposed reaction involving this compound, such as its hydrolysis or thermal decomposition, a TS search would be the first step in quantifying the reaction's kinetic feasibility.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. mdpi.commissouri.edu The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. q-chem.comscm.com This analysis confirms that the identified transition state correctly connects the desired reactants and products and provides a detailed view of the geometric changes the molecule undergoes during the reaction. vu.nl For this compound, an IRC calculation would map the precise atomic motions involved as the ester bond breaks or as the cyclic moieties undergo rearrangement.
Currently, there are no published data from transition state searches or IRC analyses specifically for this compound.
Prediction of Reaction Pathways and Energetics
For this compound, theoretical studies could explore various potential reactions, such as:
Ester Hydrolysis: The pathway for the acid-catalyzed or base-catalyzed cleavage of the ester bond.
Thermal Decomposition: Potential fragmentation pathways that could occur at elevated temperatures, such as ring-opening of the cyclobutyl or cyclopropyl groups.
The energetics for these pathways would be calculated using quantum mechanical methods like Density Functional Theory (DFT) or higher-level ab initio methods. However, no specific studies predicting these reaction pathways or their energetics for this compound are available in the scientific literature.
Prediction of Spectroscopic Parameters
Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing unknown compounds or for interpreting complex experimental spectra.
Theoretical NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical methods, particularly Gauge-Including Atomic Orbital (GIAO) calculations performed with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. rogue-scholar.orgresearchgate.net The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, such calculations would predict the chemical shift for each unique proton and carbon atom. This theoretical spectrum could be used to confirm the structure of a synthesized sample or to assign specific peaks in an experimental spectrum. Machine learning and neural network-based approaches are also emerging as powerful tools for rapid and accurate NMR shift prediction. nmrdb.orgnih.gov
A hypothetical table of predicted NMR shifts for this compound is shown below to illustrate how such data would be presented.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are illustrative and not from actual calculations, as no published data exists.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Cyclopropyl-CH | ~0.8 - 1.2 | ~10 - 15 |
| Cyclopropyl-CH₂ | ~0.2 - 0.6 | ~5 - 10 |
| Ester-CH₂ | ~2.2 - 2.5 | ~35 - 40 |
| Cyclobutyl-CH (ester-linked) | ~4.8 - 5.2 | ~70 - 75 |
| Cyclobutyl-CH₂ | ~1.6 - 2.4 | ~25 - 35 |
| Carbonyl C=O | N/A | ~170 - 175 |
Simulation of Vibrational and Chiroptical Spectra
Theoretical simulations are crucial for interpreting vibrational (Infrared and Raman) and chiroptical (Vibrational Circular Dichroism and Electronic Circular Dichroism) spectra. uzh.chmdpi.com By calculating the harmonic frequencies of a molecule's vibrational modes, a theoretical IR and Raman spectrum can be generated. nih.govdocumentsdelivered.com These simulations help in assigning specific absorption bands in an experimental spectrum to particular molecular motions, such as C=O stretches or ring deformations.
If this compound were a chiral molecule (which it is not, unless substituted), chiroptical spectroscopy simulations would be relevant. rsc.org Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide information about a molecule's absolute configuration. nih.govvanderbilt.edu Theoretical simulations of VCD and ECD spectra are essential for relating the observed spectral signs (positive or negative bands) to a specific stereoisomer. chemrxiv.orgchemrxiv.org
No computational studies simulating the vibrational or chiroptical spectra for this compound have been found in the published literature.
Research on Derivatives and Analogues in Chemical Science
Synthesis of Cyclobutyl and Cyclopropyl (B3062369) Containing Esters as Versatile Building Blocks
Esters containing both cyclobutyl and cyclopropyl groups are valuable intermediates in organic synthesis, offering a combination of steric bulk and unique reactivity derived from their strained ring systems. The synthesis of these compounds can be approached through several standard esterification methods, typically involving the coupling of a cycloalkyl-containing carboxylic acid with a cycloalkyl-containing alcohol. For cyclobutyl cyclopropylacetate, this would involve the reaction of cyclopropylacetic acid with cyclobutanol (B46151).
More advanced strategies focus on the stereoselective construction of these motifs. For instance, methods for preparing cyclopropane (B1198618) derivatives in a stereoselective manner often utilize diazoalkanes, carbenoid species, or ylides. doi.org A notable approach is the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral dehydro amino acids, which can be used to synthesize α-amino acids attached to a cyclopropane ring with high stereoselectivity. doi.org Similarly, the synthesis of functionalized cyclobutanes can be achieved through catalytic addition methods, such as the rhodium(II)-catalyzed ring closure of diazoacetoacetate products to form cyclobutanones with high diastereocontrol. nih.gov These ketone and acid intermediates can then be converted to the desired esters.
The utility of these esters as versatile building blocks stems from the unique reactivity of the strained rings. For example, cobalt-catalyzed cross-coupling reactions have been developed to link cyclopropyl and cyclobutyl Grignard reagents with various alkyl iodides, enabling the introduction of these strained rings into a wide array of molecules. organic-chemistry.org Furthermore, cyclopropyl- and cyclobutyltrifluoroborates can undergo Suzuki-Miyaura coupling with aryl and heteroaryl chlorides, demonstrating their utility in constructing complex aryl-cycloalkane structures. acs.org
Development of Substituted Cycloalkyl Acetates
The development of substituted cycloalkyl acetates is driven by the need for fine-tuning molecular properties in fields like medicinal chemistry and materials science. Introducing substituents onto the cycloalkyl rings allows for the modulation of stereochemistry, solubility, and biological activity.
Stereochemistry plays a crucial role in the function of cycloalkyl-containing molecules. The rigid nature of small rings like cyclobutane (B1203170) and cyclopropane creates well-defined three-dimensional structures. When substituents are introduced, stereoisomers such as cis/trans isomers and enantiomers can be formed. The synthesis of stereochemically pure compounds is a significant goal. doi.orgnih.gov
For example, in the synthesis of cyclopropyl derivatives from chiral cyclobutyl dehydro amino acids, the stereochemical outcome of the cycloaddition is governed by the existing chirality in the cyclobutyl moiety. doi.org This allows for π-facial diastereoselection, where the incoming reagent attacks one face of the double bond preferentially, leading to a single diastereomer. doi.org Similarly, in iridium-catalyzed N-allylation reactions using racemic branched alkyl-substituted allylic acetates, high levels of enantiomeric enrichment can be achieved, highlighting the importance of catalyst control in defining the stereochemistry of the final products. nih.gov The pharmacological characterization of stereoisomers often reveals that different orientations of substituents lead to varying biological potencies. nih.gov
A variety of strategies have been developed to functionalize cycloalkyl rings, enabling the introduction of diverse chemical groups. One powerful approach is the direct, site-selective functionalization of C–H bonds. nih.gov For instance, palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids allows for the introduction of aryl groups at a position remote from the directing carboxylic acid group. nih.gov This method has been successfully applied to rings ranging from cyclopentane (B165970) to cyclooctane. nih.gov
Other functionalization methods involve leveraging the inherent reactivity of the rings or attached functional groups. For example, cyclopropenes can undergo hydroborylation to deliver cyclopropylboronates, which are versatile intermediates that can be transformed into a variety of functionalized cyclopropanes. organic-chemistry.org Additionally, catalytic methods for synthesizing functionalized diazoacetoacetates have been applied to the construction of highly substituted cyclobutanones, which serve as precursors to other functionalized cyclobutane derivatives. nih.gov
Cycloalkyl Esters in the Context of Conformationally Restricted Scaffolds
The incorporation of small cycloalkyl rings is a common strategy for creating conformationally restricted scaffolds. Unlike flexible acyclic chains, which can adopt numerous conformations, the rigid geometry of cyclopropane and cyclobutane rings limits the spatial arrangements of substituents. This conformational rigidity is highly desirable in drug design, as it can lead to increased binding affinity and selectivity for biological targets by pre-organizing the molecule into a bioactive conformation.
Cyclopropane and cyclobutane rings are characterized by significant ring strain, which arises from the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. openstax.org In cyclopropane, the C-C-C bond angles are constrained to 60°, resulting in substantial angle strain and torsional strain from eclipsed C-H bonds. openstax.orglibretexts.org Cyclobutane is also strained, with bond angles of approximately 88°, but it can pucker slightly to relieve some torsional strain. libretexts.org
This high ring strain makes small cycloalkanes more reactive than their acyclic or larger-ring counterparts. ic.ac.uklibretexts.org The energy stored in the strained bonds can be released in ring-opening reactions, a property that is often exploited in organic synthesis. For example, bicyclo[1.1.0]butanes, which are highly strained molecules, can undergo ene-like reactions with alkenes and alkynes to produce cyclobutenes decorated with highly substituted cyclopropanes. nih.gov The strain in these small rings enhances their chemical reactivity, leading to ring cleavage products under certain conditions. msu.edu This reactivity provides a synthetic advantage, allowing the strained ring to be used as a latent functional group that can be opened to reveal new structures.
Exploitation of Cycloalkyl Rings in Advanced Organic Synthesis
Cycloalkyl rings, particularly the strained cyclopropyl and cyclobutyl moieties, are widely exploited in advanced organic synthesis to build molecular complexity. Their defined stereochemistry and unique reactivity make them powerful tools for constructing intricate molecular architectures found in natural products and pharmaceuticals. nih.gov
Cross-coupling reactions are a primary method for incorporating these rings into larger molecules. As mentioned, potassium cyclopropyl- and cyclobutyltrifluoroborates are effective coupling partners in Suzuki-Miyaura reactions with aryl chlorides, providing a reliable route to aryl-substituted small rings. organic-chemistry.org The development of catalytic systems that tolerate the steric and electronic properties of these rings is crucial for their broad application.
Furthermore, the ability of strained rings to participate in cycloaddition and rearrangement reactions opens up pathways to complex polycyclic systems. wikipedia.org For instance, related cyclobutene (B1205218) structures have been shown to be suitable substrates for (3+2) and (2+1) cycloaddition reactions, forming rigid, fused ring systems. nih.gov The controlled ring-opening of cyclopropane-containing products can also lead to complex acyclic structures with defined stereochemistry. nih.gov The strategic use of cycloalkyl rings allows chemists to access novel chemical space and develop synthetic routes to molecules that would be difficult to obtain through other methods.
Research on this compound Remains Limited in Non-Traditional Chemical Transformations
Despite growing interest in the application of strained ring systems in synthetic chemistry, specific research into the non-traditional applications of this compound in chemical transformations is not extensively documented in publicly available scientific literature. While the constituent moieties, the cyclobutyl group and the cyclopropylacetate group, are individually subjects of chemical investigation, their combined reactivity in the specific ester remains a niche area of study.
The inherent ring strain of both the cyclobutane and cyclopropane rings suggests a potential for unique reactivity under various catalytic or reaction conditions. However, detailed studies focusing on leveraging this reactivity for non-traditional chemical transformations of this compound are not readily found.
General principles of ester reactivity are well-established, including hydrolysis, transesterification, and reduction. Furthermore, the chemistry of cyclopropanes and cyclobutanes often involves ring-opening reactions driven by the release of ring strain. It is conceivable that this compound could participate in such transformations. For instance, transition metal-catalyzed reactions could potentially activate the C-C bonds of the strained rings, leading to novel molecular scaffolds.
However, without specific research dedicated to this compound, any discussion of its non-traditional applications would be speculative. The scientific community has explored the stability and reactivity of related compounds, such as cyclopropanecarboxylic acid esters, which have been investigated for their enhanced hydrolytic stability. nih.gov Additionally, various reactions involving cyclobutanol and other cyclobutane derivatives have been reported, highlighting the synthetic utility of the cyclobutane motif. researchgate.net
The synthesis of functionalized cyclopropanes from carboxylic acids via radical addition-polar cyclization cascades has also been a subject of research, demonstrating the utility of cyclopropane precursors in complex molecule synthesis. nih.gov These areas of research provide a foundation for potential future investigations into the reactivity of this compound.
At present, the absence of dedicated research on the non-traditional chemical transformations of this compound means there are no specific findings, data tables, or detailed research outcomes to report for section 6.4.1 of the proposed article outline. Further investigation by synthetic chemists would be required to elucidate the potential of this specific compound in novel chemical transformations.
Emerging Research Frontiers and Future Directions
Novel Catalytic Systems for Cyclobutyl Cyclopropylacetate Synthesis
The efficient synthesis of complex esters like this compound, which contains strained cycloalkane moieties, is a significant area of research. Traditional esterification methods often require harsh conditions, leading to low yields and undesirable side reactions, such as ring-opening of the sensitive cyclobutane (B1203170) and cyclopropane (B1198618) structures. Consequently, the development of novel catalytic systems that operate under mild conditions with high selectivity is a primary focus.
Recent advancements have highlighted the potential of both biocatalysis and transition-metal catalysis for the synthesis of esters containing strained rings.
Biocatalytic Approaches: Engineered enzymes are emerging as powerful tools for stereoselective synthesis. Variants of myoglobin (B1173299) and dehaloperoxidase have been repurposed to catalyze challenging carbene transfer reactions, which are fundamental to forming cyclopropane rings. differencebetween.commasterorganicchemistry.com These biocatalysts can facilitate the creation of chiral cyclopropanol (B106826) and pyruvate (B1213749) derivatives with high enantioselectivity (up to >99% ee). masterorganicchemistry.comnih.gov This enzymatic approach offers a green and efficient route that could be adapted for the synthesis of cyclopropylacetic acid or its derivatives, key precursors for this compound.
Transition-Metal Catalysis: Chiral rhodium complexes, such as Rh₂((R)-BTPCP)₄, have proven effective in the asymmetric synthesis of cyclopropyl-bearing α-amino carboxylates. quora.com These reactions proceed with high yields and excellent control over stereochemistry. quora.com Similarly, cobalt-catalyzed cross-coupling reactions have been developed to introduce cyclopropyl (B3062369) and cyclobutyl rings onto alkyl chains, demonstrating high functional group tolerance. acs.org Such methods provide a robust framework for designing catalytic systems capable of constructing the this compound molecule from readily available starting materials.
| Catalyst Type | Specific Catalyst Example | Substrate Type | Key Performance Metrics | Reference |
|---|---|---|---|---|
| Biocatalyst | Engineered Myoglobin (Mb(H64V,V68G)) | Olefins and Ethyl α-diazopyruvate | High diastereomeric ratios and enantiomeric excess (up to 99% ee) | masterorganicchemistry.com |
| Biocatalyst | Engineered Dehaloperoxidase (DHP) | Vinyl esters and Ethyl diazoacetate | Up to 99.5:0.5 diastereomeric and enantiomeric ratios | differencebetween.com |
| Transition Metal | Chiral Rhodium Complex (Rh₂((R)-BTPCP)₄) | Diazo compounds and imines | High yields (up to 97%) and excellent enantiomeric ratios (up to 99.5:0.5 er) | quora.com |
| Transition Metal | Cobalt Complex | Alkyl iodides and Cyclopropyl Grignard reagents | Good yields for introducing cyclopropyl rings onto various scaffolds | acs.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The complexity of chemical reactions involving strained molecules like this compound makes predicting optimal reaction conditions and outcomes a significant challenge. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for navigating this complexity, accelerating research and development.
Neural networks and other ML models are being trained on vast databases of chemical reactions to predict suitable catalysts, solvents, reagents, and temperatures for specific transformations, including esterification. scripps.edu For instance, a neural network trained on approximately 10 million examples from the Reaxys database can intelligently propose reaction conditions for arbitrary organic reactions. scripps.edu This predictive power is crucial for designing a successful synthesis of this compound, minimizing trial-and-error experimentation and saving significant time and resources. acs.org
Furthermore, ML algorithms are being employed in de novo catalyst design. acs.org By learning the relationships between a catalyst's features and its performance, ML models can identify novel catalyst structures with enhanced activity and selectivity. youtube.com Models like XGBoost have demonstrated high accuracy (over 90%) in predicting the outcomes of transesterification reactions catalyzed by specific materials like zirconium-based Metal-Organic Frameworks (MOFs). nih.gov The application of such models could lead to the discovery of bespoke catalysts tailored for the specific challenge of forming the ester linkage between the sterically demanding cyclobutanol (B46151) and cyclopropylacetic acid.
Large language models (LLMs) are also transforming the field by translating molecular notations (like SMILES) into detailed, step-by-step procedural texts for synthesis, bridging the gap between computational prediction and practical laboratory work. acs.org
| AI/ML Model Type | Application Area | Key Function | Reported Accuracy/Performance | Reference |
|---|---|---|---|---|
| Neural Networks | Reaction Condition Prediction | Predicts catalyst, solvent, reagents, and temperature. | Correctly ranks the major product first in 71.8% of cases. | youtube.com |
| XGBoost | Catalyst Performance Prediction | Predicts outcomes of transesterification with MOF catalysts. | Mean accuracy of 91.07%. | nih.gov |
| Generative LLMs (FLAN-T5) | Synthesis Procedure Generation | Translates SMILES notation into procedural text. | Achieved a BLEU score of 51.82, indicating high-quality text generation. | acs.org |
| Various (Linear Regression, Random Forest) | Activation Energy Prediction | Predicts activation energies for catalytic reactions. | Over 90% accuracy. | pharmaguideline.com |
Advanced Materials Science Applications
The presence of highly strained cyclopropane and cyclobutane rings in the this compound structure imparts significant stored energy. This inherent ring-strain energy is a key feature being explored for the development of advanced materials. The polymerization of monomers containing such strained rings can proceed through ring-opening polymerization (ROP), a process driven by the release of this energy.
This principle suggests that this compound or its derivatives could serve as unique monomers or additives in polymer synthesis. The controlled opening of the cyclobutane or cyclopropane rings during polymerization could be used to create polymers with novel architectures and properties. For example, the rigidity and defined three-dimensionality of the cyclopropyl and cyclobutyl groups could be incorporated into polymer backbones to create materials with exceptional mechanical and thermal properties, suitable for high-performance applications.
While direct applications of this compound in materials are still emerging, the use of related compounds provides a strong precedent. Cyclopropylamine, for instance, is used in the synthesis of specialty polymers and advanced coatings. The development of polymers from monomers containing other strained systems, such as norbornadiene and quadricyclane, for energy storage applications further highlights the potential in this area. acs.org The ester functionality in this compound also offers a site for further modification, allowing it to be grafted onto other polymer chains or used to create cross-linked networks, potentially leading to new types of adhesives, composites, or functional coatings.
Exploration of Unique Reactivity Profiles of Multi-Ring Systems
The defining characteristic of this compound is the combination of two different strained ring systems, which creates a unique reactivity profile. Both cyclopropane and cyclobutane rings are significantly more reactive than their acyclic or larger-ring counterparts due to substantial ring strain. differencebetween.comquora.com This strain arises from two main factors: angle strain and torsional strain.
Angle Strain: The C-C-C bond angles in cyclopropane (60°) and cyclobutane (~90°) deviate significantly from the ideal sp³ tetrahedral angle of 109.5°. masterorganicchemistry.com This deviation leads to poor orbital overlap and weaker C-C bonds, making the rings susceptible to cleavage.
Torsional Strain: In cyclopropane, the C-H bonds on adjacent carbons are fully eclipsed, creating repulsive interactions that further destabilize the molecule. masterorganicchemistry.com Cyclobutane can adopt a "puckered" conformation to slightly alleviate this strain, but it remains a significant factor. differencebetween.com
The presence of both rings in one molecule offers multiple pathways for chemical transformation. Reactions that lead to the opening of either ring are energetically favorable because they relieve the inherent strain. For example, cyclopropane and cyclobutane can undergo ring-opening hydrogenation reactions with catalysts like Nickel or Platinum, a reaction not typically seen in larger cycloalkanes like cyclohexane. Similarly, they can react with halogens like bromine via addition reactions that cleave the ring.
The interplay between the cyclobutyl and cyclopropyl groups, along with the ester linkage, could lead to complex and selective rearrangements or fragmentations under specific conditions (e.g., acidic, thermal, or metal-catalyzed). For medicinal chemists, the rigid, three-dimensional scaffold provided by these rings is valuable for designing molecules that fit precisely into biological targets. acs.org Exploring the selective opening of one ring while preserving the other could provide a powerful synthetic route to complex, functionally rich acyclic or larger-ring molecules that are otherwise difficult to access.
| Cycloalkane | C-C-C Bond Angle | Total Ring Strain (kcal/mol) | Key Strain Components | Reference |
|---|---|---|---|---|
| Cyclopropane | 60° | ~27.6 | High Angle Strain, High Torsional Strain | masterorganicchemistry.com |
| Cyclobutane | ~90° (puckered) | ~26.3 | Significant Angle Strain, Some Torsional Strain | masterorganicchemistry.com |
| Cyclopentane (B165970) | ~108° (envelope) | ~6.5 | Low Angle Strain, Torsional Strain | differencebetween.com |
| Cyclohexane | ~109.5° (chair) | ~0 | Virtually no strain | differencebetween.com |
Q & A
What are the established synthetic routes for cyclobutyl cyclopropylacetate, and how can structural modifications be optimized for specific pharmacological properties?
Basic Research Question
this compound derivatives are synthesized via cyclopropane ring modifications, often involving cross-coupling reactions or esterification strategies. For example, replacing methylene spacers with functional groups (e.g., CO, C=C) alters steric and electronic properties, as demonstrated in shikonin derivative syntheses . Optimization requires evaluating reaction yields, stereochemical outcomes (via NMR or X-ray crystallography), and pharmacological activity in vitro (e.g., receptor binding assays). Key parameters include solvent polarity, catalyst selection (e.g., cobalt for cross-coupling ), and substituent positioning to balance metabolic stability and target affinity .
How can NMR spectroscopy resolve stereochemical ambiguities in this compound derivatives?
Basic Research Question
Vicinal (³J) and diagonal (⁴J) coupling constants in cyclobutyl systems are critical for stereochemical assignment. However, strain effects and substituent electronegativity can cause variability in ³J values, complicating interpretation . Advanced analysis involves comparing experimental NMR data (e.g., AA'BB' splitting patterns) with reference compounds of known stereochemistry. Computational tools like Karplus equation-based simulations may corroborate assignments, but cis/trans ⁴J sign differences (positive vs. negative) provide more reliable indicators .
What computational methods are most effective for predicting the reactivity and stability of this compound in drug design?
Advanced Research Question
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are widely used to model cyclobutyl ring strain, electron distribution, and photochemical behavior. For example, Mulliken population analysis and Wiberg bond indices quantify charge transfer in cyclopropyl-carbinyl intermediates . These methods help predict regioselectivity in cross-coupling reactions and assess metabolic stability by simulating cytochrome P450 interactions. However, discrepancies between theoretical and experimental data (e.g., reaction yields) necessitate iterative validation .
How do cyclobutyl rings compare to other cycloaliphatic systems (e.g., cyclohexane) in fragment-based drug discovery?
Advanced Research Question
Cyclobutyl rings offer superior rigidity compared to acyclic chains, enhancing target binding entropy. Physicochemical profiling reveals lower logP and higher solubility than cyclohexane, improving bioavailability . However, synthetic challenges (e.g., ring strain) require compensatory strategies, such as introducing electron-withdrawing groups to stabilize transition states in cross-coupling reactions . Comparative studies should include metabolic stability assays (e.g., liver microsome testing) and crystallographic binding mode analysis.
What methodologies address contradictions in reported coupling constants for cyclobutyl systems?
Advanced Research Question
Contradictions arise from solvent effects, temperature, and substituent electronic profiles. A systematic approach involves:
Standardizing conditions : Use deuterated solvents and controlled temperatures.
Cross-validation : Compare experimental ³J/⁴J values with computational models (e.g., CNDO method ).
Reference datasets : Compile coupling constants from structurally analogous compounds (e.g., cinnamic acid photodimers) .
Dynamic NMR : Resolve conformational equilibria affecting coupling constants at low temperatures.
How can cross-coupling reactions be tailored for late-stage cyclobutyl functionalization?
Advanced Research Question
Cobalt-catalyzed cross-coupling with cyclopropyl/cyclobutyl Grignard reagents enables functionalization of primary/secondary alkyl iodides. Key considerations:
- Catalyst loading : 5–10 mol% Co(acac)₃ for optimal yield .
- Solvent selection : THF or Et₂O to stabilize Grignard intermediates.
- Steric effects : Secondary iodides require bulkier ligands (e.g., phosphines) to prevent β-hydride elimination. Applications include RORγt inverse agonists, where cyclobutyl rigidification improved affinity by 10-fold .
What experimental protocols ensure reproducibility in this compound synthesis?
Basic Research Question
Reproducibility requires:
Detailed documentation : Report reaction conditions (temperature, solvent purity, catalyst batch) in Supplementary Information .
Characterization standards : Provide NMR (¹H, ¹³C, 2D), HRMS, and elemental analysis for novel compounds.
Reference controls : Include known cyclopropane/cyclobutane derivatives for spectral comparison .
Batch testing : Replicate syntheses across multiple labs to identify environmental variables (e.g., humidity).
What strategies reconcile discrepancies between theoretical and experimental data in cyclobutyl system studies?
Advanced Research Question
Discrepancies often stem from oversimplified computational models. Mitigation strategies:
- Hybrid methods : Combine DFT with molecular dynamics to account for solvent effects .
- Error analysis : Quantify deviations using root-mean-square deviations (RMSD) between predicted and experimental geometries.
- Experimental calibration : Adjust computational parameters (e.g., basis sets) using benchmark compounds with reliable crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
